4-bromo-1-methyl-1H-indole-3-sulfonylchloride
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Overview
Description
4-bromo-1-methyl-1H-indole-3-sulfonyl chloride is a chemical compound with the molecular formula C9H7BrClNO2S and a molecular weight of 308.58 g/mol . This compound belongs to the class of indole derivatives, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
The synthesis of 4-bromo-1-methyl-1H-indole-3-sulfonyl chloride typically involves the sulfonylation of 4-bromo-1-methyl-1H-indole. The reaction is carried out using chlorosulfonic acid (ClSO3H) as the sulfonylating agent. The reaction conditions usually involve maintaining a low temperature to control the reactivity of the chlorosulfonic acid . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
4-bromo-1-methyl-1H-indole-3-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Oxidation and Reduction Reactions: The indole ring can undergo oxidation or reduction under specific conditions, leading to the formation of different products.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.
Common reagents and conditions used in these reactions include bases like triethylamine, catalysts like palladium, and solvents like dichloromethane or tetrahydrofuran . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-bromo-1-methyl-1H-indole-3-sulfonyl chloride has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-bromo-1-methyl-1H-indole-3-sulfonyl chloride involves its interaction with specific molecular targets and pathways. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to the modulation of their activity . The indole ring can also interact with various receptors and enzymes, contributing to the compound’s biological effects .
Comparison with Similar Compounds
4-bromo-1-methyl-1H-indole-3-sulfonyl chloride can be compared with other similar compounds, such as:
4-bromo-1H-indole-3-sulfonyl chloride: Lacks the methyl group at the 1-position, which may affect its reactivity and biological activity.
1-methyl-1H-indole-3-sulfonyl chloride: Lacks the bromine atom at the 4-position, which may influence its chemical properties and applications.
4-chloro-1-methyl-1H-indole-3-sulfonyl chloride: Has a chlorine atom instead of a bromine atom at the 4-position, which can alter its reactivity and biological effects.
Properties
Molecular Formula |
C9H7BrClNO2S |
---|---|
Molecular Weight |
308.58 g/mol |
IUPAC Name |
4-bromo-1-methylindole-3-sulfonyl chloride |
InChI |
InChI=1S/C9H7BrClNO2S/c1-12-5-8(15(11,13)14)9-6(10)3-2-4-7(9)12/h2-5H,1H3 |
InChI Key |
VESILZMZIMGDFX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=C1C=CC=C2Br)S(=O)(=O)Cl |
Origin of Product |
United States |
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